molecular formula C41H55NO2P2 B14207797 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine CAS No. 828936-19-2

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine

Katalognummer: B14207797
CAS-Nummer: 828936-19-2
Molekulargewicht: 655.8 g/mol
InChI-Schlüssel: INJOIQIMPNLDMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is a complex organic compound characterized by its unique structure, which includes multiple phosphoryl groups and a dibutylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine typically involves the reaction of bis(4-methylphenyl)phosphoryl chloride with N,N-dibutylpentan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phosphoryl groups can be further oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(4-methylphenyl)phosphoryl derivatives, while reduction can produce phosphine oxide derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine involves its interaction with molecular targets through its phosphoryl groups. These groups can form strong bonds with metal ions, making the compound an effective ligand in catalysis. Additionally, the dibutylamine moiety can interact with biological molecules, potentially influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(4-methylphenyl)phosphoryl derivatives: These compounds share the phosphoryl groups but differ in the substituents attached to the phosphorus atoms.

    Phosphine oxides: Similar in structure but with different oxidation states.

    Tertiary phosphines: Compounds with P-C bonds and various substituents.

Uniqueness

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is unique due to its combination of multiple phosphoryl groups and a dibutylamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and biological research.

Eigenschaften

CAS-Nummer

828936-19-2

Molekularformel

C41H55NO2P2

Molekulargewicht

655.8 g/mol

IUPAC-Name

4,5-bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine

InChI

InChI=1S/C41H55NO2P2/c1-7-9-29-42(30-10-8-2)31-11-12-41(46(44,39-25-17-35(5)18-26-39)40-27-19-36(6)20-28-40)32-45(43,37-21-13-33(3)14-22-37)38-23-15-34(4)16-24-38/h13-28,41H,7-12,29-32H2,1-6H3

InChI-Schlüssel

INJOIQIMPNLDMV-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CCCC(CP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.